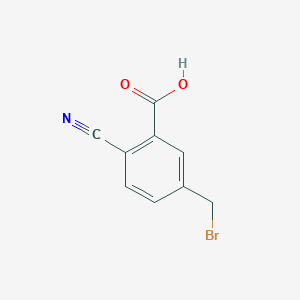

5-(Bromomethyl)-2-cyanobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNVPKHVNUXRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603747 | |

| Record name | 5-(Bromomethyl)-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89540-21-6 | |

| Record name | 5-(Bromomethyl)-2-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89540-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 Bromomethyl 2 Cyanobenzoic Acid

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of 5-(bromomethyl)-2-cyanobenzoic acid is highly dependent on the efficient preparation of key precursors. These strategies involve the assembly of the core aromatic scaffold with the necessary substituents in place for the final bromination step.

Synthesis of 2-Cyanobenzoic Acid Derivatives and Their Functionalization

A primary precursor for the target molecule is 5-methyl-2-cyanobenzoic acid. This intermediate can be synthesized through several routes, most notably from commercially available aminotoluenes or bromotoluenes.

One common approach begins with 5-amino-2-methylbenzoic acid. The amino group can be converted to a cyano group via a Sandmeyer reaction. This two-step process involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid, followed by treatment with a cyanide salt, typically copper(I) cyanide.

Alternatively, 5-bromo-2-methylbenzoic acid serves as another viable precursor. The bromo substituent can be displaced by a cyano group through a nucleophilic aromatic substitution reaction, often catalyzed by a copper(I) salt at elevated temperatures. Solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly employed for this transformation. Recent optimizations have explored the use of co-solvents like cyclopentyl methyl ether (CPME) to improve mass transfer and increase reaction yields.

The following table summarizes typical reaction conditions for the cyanation of 5-bromo-2-methylbenzoic acid:

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuCN | - | CuCN | DMF | 150 | 65 | |

| CuCN | - | CuCN | NMP | 170 | 45-50 |

Bromination Reactions for Aromatic Systems

Aromatic bromination is a key transformation in the synthesis of precursors for this compound. Specifically, the bromination of 2-methylbenzoic acid is a critical step in one of the synthetic routes. The directing effects of the carboxyl and methyl groups on the aromatic ring influence the regioselectivity of the bromination. The carboxyl group is a meta-directing deactivator, while the methyl group is an ortho, para-directing activator. This interplay can lead to a mixture of products.

For the synthesis of 5-bromo-2-methylbenzoic acid, electrophilic aromatic substitution is employed. Common brominating agents include elemental bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a strong protic acid like concentrated sulfuric acid. chemicalbook.com The use of sulfuric acid as a solvent can enhance the selectivity for the desired 5-bromo isomer. chemicalbook.com

Direct Synthetic Approaches to this compound

Direct approaches aim to introduce the bromomethyl and cyano groups onto a pre-existing benzoic acid scaffold in the final steps of the synthesis. These methods rely on regioselective reactions to achieve the desired substitution pattern.

Strategic Bromination of Pre-existing 2-Cyanobenzoic Acid Scaffolds

A direct and efficient route to this compound involves the benzylic bromination of 5-methyl-2-cyanobenzoic acid. This transformation is typically achieved using a radical initiator and a source of bromine radicals. N-bromosuccinimide (NBS) is the reagent of choice for such reactions, as it provides a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination. libretexts.orgchadsprep.comyoutube.com

The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netyoutube.com The reaction is carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, to facilitate the radical chain mechanism. libretexts.orgresearchgate.net The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds, making them more susceptible to radical abstraction. libretexts.org

Below is a table outlining typical conditions for benzylic bromination:

| Substrate | Brominating Agent | Initiator | Solvent | Temperature | Product | Reference |

| Toluene | NBS | Light (hν) or AIBN | CCl₄ | Reflux | Benzyl (B1604629) bromide | libretexts.orgchadsprep.com |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | 1,2-Dichlorobenzene | 80 °C | (2-Bromomethyl-phenyl)-methoxyiminoacetic acid methyl ester | researchgate.net |

Regioselective Cyanation of Bromomethylated Benzoic Acid Precursors

An alternative direct approach involves the regioselective cyanation of a bromomethylated benzoic acid precursor. This strategy would start with a readily available bromomethylated benzoic acid and introduce the cyano group at the 2-position. However, achieving regioselectivity in this step can be challenging due to the presence of multiple reactive sites.

The cyanation of a benzylic bromide is a standard nucleophilic substitution reaction. Reagents such as sodium cyanide or potassium cyanide in a polar aprotic solvent like DMSO or DMF are typically used. The success of this approach hinges on the selective cyanation of the aromatic ring at the position ortho to the carboxylic acid, which is generally difficult to achieve directly on an unsubstituted ring. A more plausible route would involve a precursor where a leaving group is already present at the 2-position, which can then be displaced by a cyanide ion.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its analogs.

A convergent synthesis would involve the preparation of two or more key fragments that are then combined in the final stages of the synthesis. For example, a bromomethylated aromatic fragment could be coupled with a fragment containing the cyano and carboxyl groups. This approach can be advantageous for building molecular complexity and for the parallel synthesis of a library of related compounds.

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. In the context of this compound, a key intermediate like 5-methyl-2-cyanobenzoic acid could be used. One branch of the synthesis would lead to the target compound via benzylic bromination. Other branches could involve further functionalization of the methyl group, the cyano group, or the carboxylic acid to generate a diverse set of derivatives. For instance, the cyano group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine. The methyl group can be oxidized to a carboxylic acid.

Multi-step Synthetic Sequences for Complex Derivative Formation

The strategic positioning of the bromomethyl, cyano, and carboxylic acid functionalities on the benzene (B151609) ring makes this compound a versatile starting material for the synthesis of a wide array of complex organic molecules. The differential reactivity of these groups allows for a stepwise and controlled introduction of various substituents, leading to the construction of intricate molecular architectures.

A common synthetic strategy involves the initial reaction at the highly reactive bromomethyl group. This benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a diverse range of nucleophiles. For instance, reaction with amines, alcohols, or thiols can introduce new functional groups, extending the molecular framework.

Following the modification of the bromomethyl group, the cyano and carboxylic acid moieties can be further manipulated. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing further points for diversification. This sequential reactivity allows for the systematic build-up of molecular complexity.

Table 1: Exemplary Multi-step Synthesis of a Disubstituted Isoindolinone Derivative

| Step | Reactant | Reagent/Catalyst | Product |

| 1 | This compound | Benzylamine | 5-((Benzylamino)methyl)-2-cyanobenzoic acid |

| 2 | 5-((Benzylamino)methyl)-2-cyanobenzoic acid | Acetic Anhydride | 2-Benzyl-7-cyano-1-isoindolinone |

| 3 | 2-Benzyl-7-cyano-1-isoindolinone | H2, Pd/C | 2-Benzyl-7-(aminomethyl)-1-isoindolinone |

This table illustrates a potential pathway to a complex derivative, highlighting the sequential functionalization of the starting material.

Modular Assembly Techniques for Structural Diversity

The concept of modular assembly, where pre-functionalized building blocks are combined in a systematic manner, is highly applicable to derivatives of this compound. This approach allows for the rapid generation of a library of compounds with diverse structures and potentially different biological activities.

In this context, this compound can be considered a central scaffold. The bromomethyl group serves as a key anchoring point for the introduction of the first module. A variety of nucleophiles, each representing a different "module," can be reacted with the scaffold to generate a set of primary derivatives.

The cyano and carboxylic acid groups then provide secondary points for diversification. For example, the carboxylic acid can be coupled with a library of amines using standard peptide coupling reagents to introduce a second set of modules. This combinatorial approach can lead to a vast number of unique structures from a limited set of starting materials.

Table 2: Modular Assembly Approach for a Library of Amide Derivatives

| Scaffold | Module 1 (Nucleophile) | Intermediate | Module 2 (Amine) | Final Product |

| This compound | Phenol | 5-(Phenoxymethyl)-2-cyanobenzoic acid | Aniline | N-Phenyl-5-(phenoxymethyl)-2-cyanobenzamide |

| This compound | Thiophenol | 5-(Phenylthiomethyl)-2-cyanobenzoic acid | Cyclohexylamine | N-Cyclohexyl-5-(phenylthiomethyl)-2-cyanobenzamide |

| This compound | Sodium Azide | 5-(Azidomethyl)-2-cyanobenzoic acid | Benzylamine | N-Benzyl-5-(azidomethyl)-2-cyanobenzamide |

This modular strategy is a powerful tool for medicinal chemistry and materials science, enabling the efficient exploration of chemical space.

Methodological Advancements in Analogous Bromomethyl- and Cyano-Substituted Aromatic Systems

While specific research on this compound may be limited, advancements in the synthesis of analogous aromatic systems provide valuable insights into potential improvements for its preparation and derivatization.

Exploration of Novel Catalytic Systems for Directed Functionalization

Recent research has focused on the development of novel catalytic systems to enhance the efficiency and selectivity of reactions on substituted aromatic rings. For the cyanation of aryl halides, palladium and nickel-based catalysts are widely used. organic-chemistry.org The use of specific ligands can improve catalyst performance and tolerate a wider range of functional groups. organic-chemistry.org For instance, nickel-catalyzed cyanation using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) has been developed as a milder alternative to traditional methods. organic-chemistry.org

In the context of benzylic bromination, radical initiators are commonly employed. However, the development of photoredox catalysis offers a more controlled and sustainable approach. These catalysts can generate bromine radicals under mild conditions, potentially leading to higher selectivity and yields.

Table 3: Comparison of Catalytic Systems for Cyanation of Aryl Bromides

| Catalyst System | Cyanide Source | Typical Conditions | Advantages |

| Pd(OAc)₂/dppf | K₄[Fe(CN)₆] | High Temperature | Use of a less toxic cyanide source. organic-chemistry.org |

| NiCl₂/dppf/Zn | Zn(CN)₂ | Mild Conditions | Good functional group tolerance. organic-chemistry.org |

| CuI | NaCN | High Temperature | Cost-effective. |

Sustainable and Green Chemistry Approaches in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient processes.

For the synthesis of compounds like this compound, several green chemistry strategies can be envisioned. The use of non-metallic cyano-group sources is an area of active research to avoid the toxicity associated with metal cyanides. nih.gov Furthermore, atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, are being explored.

Solvent selection also plays a crucial role in the sustainability of a synthetic process. The use of water or other environmentally benign solvents is highly desirable. For example, copper-catalyzed cascade cyclization/cyanation reactions have been successfully performed in water. rsc.org

Continuous Flow Chemistry Applications for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of fine chemicals and pharmaceuticals. nih.govmit.edu This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process control. youtube.comyoutube.com

Table 4: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives

| Parameter | Batch Processing | Continuous Flow |

| Safety | Handling of large quantities of hazardous reagents. | Small reactor volumes, better control over exotherms. youtube.com |

| Scalability | Challenging to scale up. | Easily scalable by running the system for longer. beilstein-journals.org |

| Reaction Time | Often long reaction times. | Can be significantly reduced due to efficient mixing and heat transfer. beilstein-journals.org |

| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. youtube.com |

The application of these advanced synthetic methodologies holds great promise for the efficient, sustainable, and scalable production of this compound and its diverse derivatives.

Chemical Reactivity and Mechanistic Investigations of 5 Bromomethyl 2 Cyanobenzoic Acid

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group is a key reactive site in 5-(bromomethyl)-2-cyanobenzoic acid. As a benzylic halide, it is particularly susceptible to nucleophilic substitution reactions. The presence of the electron-withdrawing cyano and carboxylic acid groups on the aromatic ring, however, modulates this reactivity.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Benzylic halides are known to readily undergo nucleophilic substitution reactions through both S_N_1 and S_N_2 pathways. ucalgary.ca The choice between these two mechanisms is influenced by factors such as the structure of the halide, the nature of the nucleophile, the solvent, and the reaction conditions.

S_N_2 Pathway : Primary benzylic halides, like this compound, typically favor the S_N_2 mechanism. ucalgary.ca This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a concerted displacement of the bromide ion. The transition state is a five-membered species where the nucleophile and the leaving group are on opposite sides of the central carbon atom. quora.com The presence of electron-withdrawing groups, such as the cyano and carboxylic acid moieties in this compound, can influence the transition state, making it tighter. researchgate.net

S_N_1 Pathway : While less common for primary benzylic halides, the S_N_1 pathway can occur under certain conditions, particularly with weak nucleophiles and in polar, protic solvents. This mechanism proceeds through a two-step process involving the formation of a benzylic carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is a crucial factor. The benzyl (B1604629) carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring. quora.comquora.com However, the electron-withdrawing nature of the cyano and carboxylic acid groups in this compound would destabilize the carbocation, making the S_N_1 pathway less favorable compared to unsubstituted benzyl bromide.

The dual reactivity of benzylic systems often leads to a mixture of S_N_1 and S_N_2 pathways occurring simultaneously. researchgate.net The reaction of this compound with various nucleophiles, such as amines, can lead to the formation of important heterocyclic structures like isoindolinones through intramolecular cyclization. nih.govorganic-chemistry.org

Table 1: Nucleophilic Substitution Reactions of Benzylic Halides

| Reaction Type | Substrate | Nucleophile | Conditions | Product | Mechanism |

| Nucleophilic Substitution | This compound | Amine | Base, solvent | Isoindolinone | Intramolecular S_N_2 |

| Nucleophilic Substitution | Benzyl bromide | Pyridine | - | N-Benzylpyridinium bromide | S_N_1/S_N_2 |

| Nucleophilic Substitution | 2-Aryl-5-chloro-6-cyano-7-methylindolizines | Methoxide, Amines, Mercaptoethanol | Varies | 5-substituted indolizines | S_N_Ar |

Radical Reactions and Related Transformations

While less common than nucleophilic substitutions for benzylic halides, radical reactions can be initiated under specific conditions, such as exposure to UV light or in the presence of radical initiators. These reactions would involve the homolytic cleavage of the C-Br bond to generate a benzylic radical. The stability of this radical is enhanced by resonance with the aromatic ring. This reactive intermediate can then participate in various transformations, including dimerization, reaction with oxygen to form hydroperoxides, or addition to unsaturated systems. However, specific studies detailing the radical reactions of this compound are not prevalent in the literature.

Elimination Reactions Leading to Olefinic Products

Elimination reactions of benzylic halides can lead to the formation of stilbenes and other olefinic products. However, for primary benzylic halides like this compound, elimination reactions are generally not a competing pathway with nucleophilic substitution. ucalgary.ca The conditions that would typically favor elimination (strong, sterically hindered bases) would still likely result in substitution products due to the high reactivity of the benzylic position towards nucleophilic attack.

Transformations Involving the Cyano Group

The cyano group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, and reduction.

Nitrile Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. libretexts.orgchemguide.co.uk This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the nitrile is heated, typically under reflux, to yield a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction proceeds through initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.orgyoutube.com Subsequent tautomerization and further hydrolysis lead to the carboxylic acid. In the case of this compound, this would result in the formation of a dicarboxylic acid.

Base-Catalyzed Hydrolysis : Alkaline hydrolysis, using a base like sodium hydroxide, also requires heating. chemguide.co.uk The initial product is the salt of the carboxylic acid and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org Under milder basic conditions, the hydrolysis can sometimes be stopped at the amide stage. youtube.com

The synthesis of carboxylic acids from nitriles can also be achieved through biotransformations using enzymes like nitrilase or a combination of nitrile hydratase and amidase. researchgate.net

Reduction Reactions to Amines and Aldehydes

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation, using catalysts such as Raney nickel or platinum, is another effective method for this transformation. nih.gov This process, known as reductive amination when coupled with the reaction of an amine with a carbonyl compound, is a powerful tool for amine synthesis. organic-chemistry.org

Reduction to Aldehydes : The partial reduction of a nitrile to an aldehyde is a more challenging transformation that requires specific reagents to avoid over-reduction to the amine. rsc.org One common method is the Stephen aldehyde synthesis, which involves the formation of an iminium salt intermediate using tin(II) chloride and hydrochloric acid, followed by hydrolysis to the aldehyde. Another approach utilizes diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 2: Transformations of the Cyano Group

| Reaction Type | Starting Material | Reagents | Product |

| Acid Hydrolysis | Nitrile | H₃O⁺, heat | Carboxylic Acid |

| Base Hydrolysis | Nitrile | NaOH, H₂O, heat; then H₃O⁺ | Carboxylic Acid |

| Reduction | Nitrile | 1. DIBAL-H, Toluene, -78°C; 2. H₂O | Aldehyde |

| Reduction | Nitrile | LiAlH₄, Ether; then H₂O | Primary Amine |

| Reductive Amination | Nitro compound + Aldehyde/Ketone | H₂, Catalyst | Secondary/Tertiary Amine |

Cycloaddition Reactions and Heterocycle Formation

The trifunctional nature of this compound makes it a valuable precursor in the synthesis of various heterocyclic systems. The presence of the reactive bromomethyl group, an electron-withdrawing cyano group, and a carboxylic acid moiety allows for a range of intramolecular and intermolecular cyclization reactions.

A significant application of this compound and its derivatives is in the formation of isoindolinones, a class of nitrogen-containing heterocycles with diverse biological activities. While direct cycloaddition reactions involving the cyano group are not extensively documented in the context of this specific molecule, the interplay between the functional groups facilitates heterocycle construction. For instance, the bromomethyl and carboxylic acid groups can react with amines in a reductive C-N coupling followed by intramolecular amidation to yield N-substituted isoindolinones. organic-chemistry.org This process highlights the utility of the inherent functionalities for building complex cyclic structures.

The synthesis of isoindolinones can also be achieved through various other strategies, indicating the broad interest in this heterocyclic core. organic-chemistry.orgnih.gov For example, methods involving the intramolecular Heck reaction or the use of organometallic reagents on related precursors have been reported. beilstein-journals.org Although not directly employing this compound as the starting material, these syntheses underscore the importance of functionalized benzoic acids in accessing the isoindolinone scaffold.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a key site for a variety of chemical transformations, enabling the synthesis of esters and amides and undergoing decarboxylation under specific conditions.

Esterification and Amide Bond Formation

The carboxylic acid moiety readily undergoes esterification and amide bond formation, providing a straightforward method for derivatization. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester.

Similarly, amide bond formation can be achieved by reacting the carboxylic acid with an amine, often activated by a coupling agent. This reaction is fundamental in the synthesis of a wide array of compounds, including those with potential pharmaceutical applications. For example, the synthesis of insecticidal cyanoanthranilic diamides involves the formation of an amide bond with a derivative of 2-amino-5-cyanobenzoic acid. google.com

Decarboxylation Studies and Product Analysis

Decarboxylation, the removal of the carboxyl group, represents another potential reaction pathway for this compound. While specific studies on the decarboxylation of this exact molecule are not prevalent, general principles of decarboxylation of aromatic carboxylic acids can be applied. The reaction typically requires elevated temperatures and can sometimes be facilitated by catalysts. organic-chemistry.org For instance, silver carbonate and acetic acid in DMSO have been used for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org

The products of such a reaction would be 5-bromo-2-cyanotoluene. The stability of the resulting carbanion or the reaction mechanism would be influenced by the electronic nature of the other substituents on the aromatic ring.

Inter-functional Group Reactivity and Chemoselectivity Studies

The presence of three reactive sites on this compound brings the concept of chemoselectivity to the forefront. The ability to selectively react one functional group in the presence of others is crucial for its synthetic utility. The relative reactivity of the bromomethyl, cyano, and carboxylic acid groups can often be controlled by the choice of reagents and reaction conditions. nih.gov

For instance, the bromomethyl group is susceptible to nucleophilic substitution, while the carboxylic acid is prone to reactions with bases and nucleophiles under different conditions. The cyano group can undergo hydrolysis or reduction. The challenge and opportunity lie in devising reaction protocols that target a single functionality with high precision.

The synthesis of isoindolinones from related compounds often showcases this chemoselectivity. In these syntheses, the carboxylic acid is typically converted to an amide, and then an intramolecular reaction involving another functional group on the molecule leads to the final heterocyclic product. beilstein-journals.org

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The rates of reaction at each functional group will be influenced by factors such as temperature, solvent polarity, and the presence of catalysts. For example, the rate of nucleophilic substitution at the bromomethyl group will depend on the nucleophilicity of the attacking species and the stability of the transition state.

Thermodynamically, the relative stability of reactants and products will determine the position of equilibrium. In cyclization reactions, the formation of five- or six-membered rings is often thermodynamically favored. The electronic effects of the cyano and bromo substituents on the aromatic ring will also play a role in influencing the energetics of various reaction pathways.

Applications of 5 Bromomethyl 2 Cyanobenzoic Acid in Advanced Organic Synthesis

Strategies for Derivatization and Chemical Library Generation

Combinatorial Chemistry Applications for High-Throughput Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of different but structurally related molecules. openaccessjournals.com This approach is invaluable in the early stages of drug discovery for identifying hit and lead compounds. The utility of 5-(Bromomethyl)-2-cyanobenzoic acid in this context lies in its ability to serve as a central scaffold onto which a variety of chemical appendages can be systematically introduced.

The presence of two distinct reactive sites—the electrophilic bromomethyl group and the nucleophilic/acylating carboxylic acid—allows for a divergent synthetic approach. In a typical high-throughput synthesis workflow, the this compound scaffold can be immobilized on a solid support or used in solution-phase parallel synthesis.

Table 1: Exemplary Building Blocks for High-Throughput Synthesis with this compound

| Functional Group on Scaffold | Reactant Class | Example Building Blocks | Resulting Linkage |

| Bromomethyl (-CH₂Br) | Amines | Anilines, Benzylamines, Heterocyclic amines | Secondary or Tertiary Amine |

| Alcohols/Phenols | Substituted phenols, Aliphatic alcohols | Ether | |

| Thiols | Thiophenols, Alkyl thiols | Thioether | |

| Carboxylic Acids | Acetic acid, Benzoic acid derivatives | Ester (via O-alkylation) | |

| Carboxylic Acid (-COOH) | Amines | Primary and Secondary amines | Amide |

| Alcohols | Aliphatic and Aromatic alcohols | Ester |

The cyano group (-C≡N) on the aromatic ring further modulates the electronic properties of the scaffold and can be retained as a structural feature or transformed into other functional groups, such as an amine or a carboxylic acid, in subsequent synthetic steps, thereby increasing the potential for molecular diversity.

A hypothetical combinatorial library synthesis could involve reacting this compound with a set of diverse amines at the carboxylic acid position to form a library of amides. Subsequently, each of these amides could be further reacted with a different set of nucleophiles (e.g., phenols, thiols) at the bromomethyl position, leading to a grid of unique compounds. This two-dimensional combinatorial approach allows for the rapid generation of a large and diverse library of molecules from a small number of starting materials.

Solid-Phase Synthesis Methodologies for Compound Libraries

Solid-phase synthesis (SPS) offers significant advantages for the construction of compound libraries, most notably the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. This compound is well-suited for SPS methodologies.

The carboxylic acid group provides a convenient handle for the initial attachment of the scaffold to a solid support, such as a Wang or Merrifield resin. Once anchored, the bromomethyl group is exposed for subsequent chemical transformations.

A typical solid-phase synthesis sequence using this scaffold would be:

Immobilization: The carboxylic acid of this compound is coupled to a hydroxyl- or amine-functionalized solid support.

Diversification at the Bromomethyl Position: The resin-bound scaffold is then treated with a variety of nucleophiles to introduce diversity. This can include a wide range of amines, alcohols, thiols, and other nucleophilic building blocks.

Cleavage: Once the desired molecular complexity is achieved, the final compound is cleaved from the solid support, typically under acidic conditions.

Table 2: Potential Solid-Phase Synthesis Scheme for a Compound Library

| Step | Reagents and Conditions | Purpose |

| 1. Immobilization | Wang resin, DIC, DMAP in DMF | Covalent attachment of the scaffold to the solid support via an ester linkage. |

| 2. Nucleophilic Substitution | Library of diverse amines (R¹-NH₂) in DMF | Introduction of the first point of diversity by forming a secondary amine. |

| 3. Acylation | Library of diverse carboxylic acids (R²-COOH), HATU, DIPEA in DMF | Introduction of the second point of diversity by forming an amide bond. |

| 4. Cleavage | 95% TFA in DCM | Release of the final compound library from the resin for screening. |

This solid-phase approach is highly amenable to automation, allowing for the high-throughput synthesis of thousands of discrete compounds. The resulting libraries of novel molecules based on the this compound scaffold can then be screened for biological activity, leading to the identification of new therapeutic agents or chemical probes. The inherent rigidity of the benzene (B151609) ring, combined with the conformational flexibility of the introduced side chains, allows for the exploration of a wide chemical space.

Computational and Theoretical Studies of 5 Bromomethyl 2 Cyanobenzoic Acid

Molecular Structure and Conformation Analysis

The spatial arrangement of atoms and the rotational flexibility of substituent groups are fundamental to a molecule's physical and chemical properties. Computational methods are adept at predicting these features with a high degree of accuracy.

Quantum Chemical Calculations of Ground State Geometries

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are instrumental in determining the optimized ground state geometry of a molecule. psu.eduresearchgate.net For 5-(Bromomethyl)-2-cyanobenzoic acid, these calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The geometry of the benzene (B151609) ring is expected to show minor distortions from a perfect hexagon due to the electronic effects of the substituents. The electron-withdrawing cyano and carboxylic acid groups, along with the bromomethyl group, will influence the aromatic system's electron distribution and, consequently, its geometry. The bond lengths within the ring and the bonds connecting the substituents to the ring are of particular interest.

Table 1: Predicted Ground State Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-COOH Bond Length | ~1.48 Å |

| C-CN Bond Length | ~1.45 Å |

| C-CH2Br Bond Length | ~1.52 Å |

| C-Br Bond Length | ~1.95 Å |

| O-H Bond Length (in COOH) | ~0.97 Å |

| C=O Bond Angle (in COOH) | ~121° |

| C-C-N Bond Angle | ~178° (nearly linear) |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups on a benzene ring, derived from computational studies on related molecules.

Conformational Landscape Exploration and Energetic Profiles

The presence of rotatable single bonds, specifically in the carboxylic acid and bromomethyl groups, gives rise to different conformers for this compound. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angles of these groups.

The rotation of the carboxylic acid group relative to the plane of the benzene ring is a key conformational feature. Generally, for benzoic acids, the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is the most stable due to conjugation. However, steric hindrance from the adjacent cyano group may lead to a slightly twisted lowest-energy conformation.

Similarly, the rotation around the C-C bond of the bromomethyl group will result in different staggered and eclipsed conformations. The energetic barrier to these rotations is typically low, allowing for facile interconversion at room temperature.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~10° | ~60° (gauche) | 0.0 |

| 2 | ~10° | ~180° (anti) | ~0.5 |

| 3 | ~90° | ~60° (gauche) | ~2.5 |

| 4 | ~90° | ~180° (anti) | ~3.0 |

Note: These values are illustrative and represent a plausible conformational landscape based on studies of similar substituted benzoic acids.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule, particularly in its frontier molecular orbitals, is a primary determinant of its chemical reactivity. Computational chemistry offers a suite of tools to probe these electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the presence of multiple functional groups influences the energies and spatial distributions of the HOMO and LUMO. The electron-withdrawing nature of the cyano and carboxylic acid groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO is likely to be a π-orbital distributed over the benzene ring, with some contribution from the p-orbitals of the bromine atom. The LUMO is expected to be a π*-orbital, with significant contributions from the cyano and carboxylic acid groups, making these sites susceptible to nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | ~ -9.5 | Benzene ring, Bromine |

| LUMO | ~ -1.8 | Benzene ring, Cyano group, Carboxylic acid group |

| HOMO-LUMO Gap | ~ 7.7 eV | - |

Note: These are estimated energy values based on trends observed in computational studies of substituted benzoic acids. nih.govresearchgate.net

Electrostatic Potential Surface Mapping for Reactive Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.comnih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the most negative electrostatic potential is expected to be localized on the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the carbon atom of the bromomethyl group are expected to exhibit positive electrostatic potential, marking them as likely sites for nucleophilic attack.

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry can be employed to model reaction pathways and elucidate the mechanisms of chemical transformations. psu.edu For this compound, several reaction types could be investigated computationally.

One of the most predictable reactions is nucleophilic substitution at the benzylic carbon of the bromomethyl group. Computational modeling of the SN1 and SN2 pathways with various nucleophiles could determine the preferred mechanism and the associated activation energies. The electron-withdrawing nature of the cyano and carboxylic acid groups would likely influence the stability of any carbocation intermediate in a potential SN1 pathway.

Furthermore, reactions involving the carboxylic acid group, such as esterification or amide bond formation, could be modeled to understand the reaction energetics and the role of catalysts. The reactivity of the cyano group, for instance, its hydrolysis to a carboxylic acid or reduction to an amine, could also be explored through computational simulations. These studies would provide a detailed atomistic-level understanding of the reactivity of this multifunctional compound.

Spectroscopic Property Simulations and Validation

The simulation of spectroscopic properties is a cornerstone of computational chemistry, allowing for the prediction of spectra that can be compared with experimental results for validation.

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Density Functional Theory (DFT) is a common method used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. This process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While no specific predicted NMR data for this compound has been found, such a study would provide a theoretical spectrum that could aid in the interpretation of experimental data.

Theoretical Calculations of Infrared and Raman Vibrational Frequencies

Theoretical calculations of infrared (IR) and Raman vibrational frequencies are invaluable for assigning the various vibrational modes of a molecule. These calculations, also often performed using DFT, can predict the frequencies and intensities of the IR and Raman bands. This information helps in understanding the molecular structure and bonding. Although studies on similar molecules, such as 2-amino-5-bromobenzoic acid and 2-bromobenzoic acid, have utilized these methods, specific calculations for this compound are not present in the available literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectrum Modeling

Time-dependent DFT (TD-DFT) is the primary computational method for modeling the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This analysis provides insights into the electronic structure and chromophores within the molecule. A search of UV/Vis photochemistry databases did not yield any modeled or experimental spectra specifically for this compound.

Molecular Dynamics Simulations for Understanding Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. By simulating the movements of the solute and solvent molecules over time, MD can provide insights into solvation effects, conformational changes, and intermolecular interactions. Such simulations for this compound could reveal how it interacts with different solvents, which would be crucial for understanding its reactivity and physical properties in various chemical environments. However, no specific MD simulation studies for this compound have been reported in the scientific literature.

Advanced Spectroscopic Characterization Methodologies for 5 Bromomethyl 2 Cyanobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

High-resolution NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. For 5-(bromomethyl)-2-cyanobenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

Given the substitution pattern of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The chemical shift of the carboxylic acid proton is typically observed as a broad singlet at a downfield position (around 10-13 ppm), though its observation can be dependent on the solvent and concentration. docbrown.info

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. docbrown.info The carbonyl carbon of the carboxylic acid, the carbon of the nitrile group, the carbons of the aromatic ring, and the methylene carbon of the bromomethyl group would each exhibit a characteristic chemical shift.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (Carboxylic Acid) | ~13.0 (broad s) | - |

| H-3 | ~8.2 (d) | ~135 |

| H-4 | ~7.8 (dd) | ~133 |

| H-6 | ~8.0 (d) | ~131 |

| -CH₂Br | ~4.7 (s) | ~32 |

| C-1 (C-COOH) | - | ~130 |

| C-2 (C-CN) | - | ~115 |

| C-3 | - | ~135 |

| C-4 | - | ~133 |

| C-5 (C-CH₂Br) | - | ~140 |

| C-6 | - | ~131 |

| C (Carboxylic Acid) | - | ~166 |

| C (Nitrile) | - | ~118 |

| Note: Predicted values are based on the analysis of similar substituted benzoic acids and general NMR principles. Actual experimental values may vary. |

Application of 2D NMR Methods (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Elucidation

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons (H-3, H-4, and H-6), allowing for their sequential assignment around the ring. The methylene protons of the bromomethyl group would likely appear as a singlet and thus not show COSY correlations unless there is unexpected coupling.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It would be used to definitively link each aromatic proton signal to its corresponding carbon atom on the ring (H-3 to C-3, H-4 to C-4, and H-6 to C-6) and the methylene protons to the bromomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds. sdsu.edu This is crucial for identifying the connectivity of non-protonated (quaternary) carbons. For instance, the carboxylic acid proton, if observed, would show an HMBC correlation to the carbonyl carbon and the adjacent ring carbons (C-1 and C-2). The methylene protons (-CH₂Br) would show correlations to the carbon they are attached to (C-5) and potentially to the neighboring aromatic carbons (C-4 and C-6). These correlations are vital for confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. rsc.org For this compound, NOESY could reveal spatial proximities between the methylene protons and the proton at the C-4 or C-6 position, further confirming the geometry and conformation of the molecule.

Advanced Solid-State NMR Applications for Crystalline Forms and Polymers

Solid-state NMR (ssNMR) is a critical tool for characterizing the structure and dynamics of materials in their solid, crystalline, or polymeric forms, where solution NMR is not applicable. rsc.org For this compound, ssNMR could be used to study its crystalline packing and identify different polymorphs. In the solid state, broad spectral lines are common due to anisotropic interactions; however, techniques like Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra. rsc.org

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard ssNMR experiment that enhances the signal of low-abundance nuclei like ¹³C. The number of distinct peaks in a ¹³C CP/MAS spectrum can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. researchgate.net For polymers derived from this compound, ssNMR can provide information on the polymer's tacticity, conformation, and the degree of polymerization.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are often complementary. nih.gov

Detailed Band Assignment and Conformational Studies

The FT-IR and Raman spectra of this compound would be rich with information. The presence of the carboxylic acid group would be indicated by a broad O-H stretching band in the FT-IR spectrum (typically 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹). nist.gov The nitrile group (C≡N) would exhibit a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The bromomethyl group would have characteristic C-Br stretching vibrations at lower wavenumbers (typically 500-600 cm⁻¹). The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1450-1600 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Nitrile | C≡N stretch | 2220-2260 (sharp, medium) |

| Carbonyl | C=O stretch | 1680-1710 (strong) |

| Aromatic Ring | C=C stretch | 1450-1600 (multiple bands) |

| Bromomethyl | C-Br stretch | 500-600 |

| Note: Predicted values are based on characteristic group frequencies and data from analogous compounds. nist.govchemicalbook.com |

Conformational studies can also be performed, as the exact positions of some vibrational bands can be sensitive to the molecule's conformation, particularly with respect to the orientation of the carboxylic acid and bromomethyl groups relative to the aromatic ring.

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ FT-IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time. rsc.orgnih.gov For reactions involving this compound, such as its polymerization or esterification, in-situ FT-IR can track the disappearance of reactant peaks and the appearance of product peaks. For example, during an esterification reaction, the broad O-H stretch of the carboxylic acid would diminish while a new C-O stretching band of the ester appears. This provides valuable kinetic and mechanistic information about the reaction. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

For this compound (C₈H₅BrNO₂), the exact mass can be calculated. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 240/242 | [M]⁺, C₈H₅BrNO₂⁺ |

| 223/225 | [M - OH]⁺ |

| 195/197 | [M - COOH]⁺ |

| 161 | [M - Br]⁺ |

| 147 | [M - CH₂Br]⁺ |

| Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for bromine-containing fragments. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with exceptional accuracy. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, providing a high degree of confidence in the identity of the analyte.

For this compound, with the molecular formula C₉H₆BrNO₂, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (⁹C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This theoretical value serves as a benchmark against which the experimentally measured mass is compared. The minuscule difference between the measured and theoretical mass, typically expressed in parts per million (ppm), confirms the elemental composition.

Table 1: Theoretical Isotopic Masses for HRMS

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Bromine | ⁷⁹Br | 78.918337 |

| Bromine | ⁸¹Br | 80.916291 |

| Nitrogen | ¹⁴N | 14.003074 |

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio, which is a distinctive signature in the mass spectrum.

Table 2: HRMS Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | C₉H₆BrNO₂ | - |

| Theoretical Exact Mass ([M(⁷⁹Br)]⁺) | The calculated monoisotopic mass. | 238.96091 Da |

| Theoretical Exact Mass ([M(⁸¹Br)]⁺) | The calculated monoisotopic mass. | 240.95886 Da |

| Experimental Measurement | An experimental run using an Orbitrap or TOF analyzer. | Typically within < 5 ppm of the theoretical value. |

This level of precision is indispensable for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars) and is a standard requirement for the publication of new chemical entities.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) provides detailed structural information by elucidating the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, allowing for the confirmation of its specific isomeric structure.

The structure of this compound contains an aromatic ring, a carboxylic acid group, a cyano group, and a benzylic bromide. The fragmentation is dictated by the relative stabilities of the potential fragments and neutral losses. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.org Aromatic systems can undergo characteristic ring fragmentations, while the benzylic bromide bond is prone to cleavage.

Predicted Fragmentation Pathways:

Loss of Bromine: Cleavage of the C-Br bond would result in a stable benzyl-type carbocation at m/z 160. This is often a dominant fragmentation pathway for benzylic halides.

Loss of COOH: Decarboxylation of the parent ion can lead to the loss of the carboxylic acid group (45 Da), yielding a fragment at m/z 194/196.

Loss of H₂O: The carboxylic acid group can facilitate the loss of a water molecule (18 Da).

Benzylic Cleavage: The loss of the entire bromomethyl group (CH₂Br) can also occur.

Table 3: Predicted MS/MS Fragmentation Data for this compound (Precursor Ion: m/z 239/241)

| Product Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|

| 222/224 | OH (17 Da) | Ion resulting from loss of hydroxyl radical from the carboxylic acid. |

| 194/196 | COOH (45 Da) | Ion from the loss of the carboxyl group. |

| 160 | Br (79/81 Da) | 5-carboxy-2-cyanobenzyl cation. |

By comparing the observed product ion spectrum with theoretically predicted fragmentation patterns, the connectivity of the atoms within the molecule can be definitively confirmed. This technique is particularly powerful when combined with liquid chromatography (LC-MS/MS), allowing for the analysis of complex mixtures. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of light in the 200-800 nm range. fiveable.me Absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the types of electronic transitions occurring, which are dictated by the molecule's chromophores—the parts of the molecule that absorb light. fiveable.me

The structure of this compound contains several chromophores: the benzene ring, the carboxyl group (-COOH), and the cyano group (-C≡N). These groups contain π electrons and non-bonding (n) electrons, which can undergo several types of transitions. youtube.com

π → π* Transitions: These are high-energy transitions that occur in molecules with conjugated π systems, such as the aromatic ring. They typically result in strong absorption bands. The benzene ring itself has characteristic absorption bands, which are modified by the substituents.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxyl group or the nitrogen of the cyano group) to an anti-bonding π* orbital. youtube.com These transitions are generally lower in energy (occur at longer wavelengths) and have much lower intensity compared to π → π* transitions. youtube.comtruman.edu

The conjugation between the aromatic ring, the cyano group, and the carboxylic acid group creates an extended π-electron system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. fiveable.me

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Associated Chromophore(s) | Expected Wavelength Range (λ_max) | Characteristics |

|---|---|---|---|

| π → π* | Substituted Benzene Ring, C=O, C≡N | 200 - 250 nm | High intensity (large molar absorptivity, ε) |

| π → π* | Conjugated Aromatic System | 250 - 300 nm | Medium to high intensity |

Studying the UV-Vis spectrum in solvents of varying polarity or pH can provide further information. For example, deprotonation of the carboxylic acid group to a carboxylate in a basic solution would alter the electronic distribution and likely cause a shift in the absorption bands.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Chiral Derivatives

While this compound itself is achiral, it is a versatile building block for synthesizing chiral derivatives. For instance, the bromomethyl group can be displaced by a chiral nucleophile, or the carboxylic acid can be coupled with a chiral amine or alcohol, introducing a stereocenter into the molecule. When a molecule is chiral, it exists as a pair of non-superimposable mirror images called enantiomers.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. An achiral molecule will not produce a CD signal, but enantiomers will produce mirror-image CD spectra.

The primary applications of CD spectroscopy for chiral derivatives of this compound would be:

Confirmation of Chirality: The presence of a CD signal confirms that a synthesized derivative is indeed chiral and not a racemic mixture that was improperly resolved.

Determination of Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be accurately quantified.

Assignment of Absolute Configuration: Through comparison with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or with the spectra of structurally related compounds of known configuration, the absolute stereochemistry (R or S) of the chiral center can often be determined.

Table 5: Application of Circular Dichroism for a Hypothetical Chiral Derivative

| Parameter | Description | Utility |

|---|---|---|

| CD Spectrum | A plot of differential absorption (ΔA) vs. wavelength. | Provides a unique fingerprint for each enantiomer. The spectrum for the (R)-enantiomer will be the mirror image of the (S)-enantiomer. |

| Cotton Effect | The characteristic change in sign of the CD signal around an absorption band. | The sign of the Cotton effect can be correlated with the absolute configuration at the stereocenter. |

For example, if the carboxylic acid of this compound were coupled with (R)-1-phenylethanol, the resulting chiral ester would exhibit a characteristic CD spectrum, allowing for its stereochemical analysis. nih.gov

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 40–60°C to balance reactivity and side-product formation .

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product, as described in crystallization protocols for related brominated benzoic acids .

- Catalyst Screening : Test alternative catalysts (e.g., Pd-based systems) to enhance regioselectivity and reduce byproducts .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Basic Research Question

Characterization should combine multiple techniques to confirm structure and purity:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ or [M−H]⁻ peaks. Fragmentation patterns (e.g., loss of Br or COOH groups) help validate substituent positions .

- Infrared (IR) Spectroscopy : Detect O-H stretching (~2500–3000 cm⁻¹ for carboxylic acid), C≡N stretching (~2240 cm⁻¹), and C-Br bonds (~550–650 cm⁻¹) .

How do substituents influence the tautomeric equilibria of this compound in different phases, and what experimental approaches can quantify these effects?

Advanced Research Question

The bromomethyl and cyano groups can shift tautomeric equilibria between keto-enol or ring-chain forms:

- Gas Phase : Use mass spectrometry (MS) to analyze tautomer populations via fragmentation patterns. Bromine’s electron-withdrawing effect stabilizes the keto form, while the cyano group may promote enolization .

- Solution Phase : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) reveals equilibrium shifts. Integrate peak areas for keto (C=O) and enol (C-OH) forms. For example, in 2-cyanobenzoic acid, the keto form dominates (~80%) in DMSO .

- Solid Phase : X-ray crystallography (as in related brominated benzoic acids) and IR spectroscopy identify hydrogen-bonding networks that stabilize specific tautomers .

Methodological Note : Compare data across phases to resolve discrepancies. For instance, solid-state stabilization of the enol form via intermolecular H-bonds may contrast with solution-phase behavior .

What strategies can resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

Advanced Research Question

Crystallographic ambiguities (e.g., disorder, partial occupancy) require targeted approaches:

- High-Resolution Data Collection : Use synchrotron radiation to improve data quality, especially for heavy atoms like bromine .

- Refinement Constraints : Apply restraints to bond lengths and angles for disordered regions. For example, in 5-bromo-2-(phenylamino)benzoic acid, anisotropic displacement parameters were refined to model thermal motion .

- Complementary Techniques : Validate results with solid-state NMR or DFT calculations to confirm hydrogen-bonding motifs and molecular packing .

Example : In a study of a brominated benzoic acid derivative, refining the occupancy ratio of bromine atoms resolved disorder, achieving an R-factor of 0.039 .

How can researchers analyze substituent effects on chemical shifts and reaction pathways in this compound derivatives?

Advanced Research Question

- NMR Titration : Monitor chemical shift changes (e.g., Δδ for aromatic protons) when varying substituents (e.g., replacing Br with Cl). Electron-withdrawing groups deshield adjacent protons, altering δ values .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict substituent effects on tautomer stability and reaction barriers. Compare with experimental data to validate models .

- Kinetic Studies : Track reaction rates (e.g., bromination) under different conditions. For example, steric hindrance from the bromomethyl group may slow nucleophilic substitution .

Data Contradiction Analysis : If experimental results conflict with computational predictions, re-examine solvent effects or intermolecular interactions (e.g., crystal packing forces) .

What are the best practices for ensuring reproducibility in synthesizing and characterizing this compound?

Basic Research Question

- Detailed Protocols : Document reaction conditions (e.g., stoichiometry, temperature, catalyst loading) as in studies of analogous compounds .

- Purity Validation : Use HPLC or TLC to confirm purity before characterization. For brominated compounds, elemental analysis (% Br) adds rigor .

- Data Sharing : Deposit crystallographic data in public repositories (e.g., CCDC) with refinement parameters, as done for 5-bromo-2-(phenylamino)benzoic acid (CCDC 2336150) .

How does the bromomethyl group influence the acidity and reactivity of this compound compared to non-brominated analogs?

Advanced Research Question

- Acidity Measurements : Use potentiometric titration to determine pKa. The electron-withdrawing bromomethyl group increases carboxylic acid acidity (lower pKa) compared to methyl-substituted analogs.

- Reactivity Studies : The -CH₂Br group facilitates nucleophilic substitution (e.g., with amines or thiols). Monitor reactions via ¹H NMR to track bromide displacement .

- Comparative Data : In 2-cyanobenzoic acid, the absence of bromine results in higher pKa (~2.5) versus brominated derivatives (~1.8–2.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.